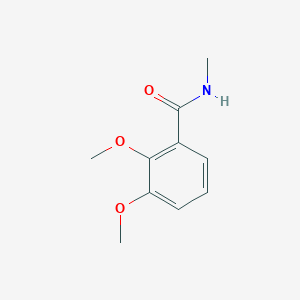

2,3-dimethoxy-N-methylbenzamide

Description

Properties

CAS No. |

74826-20-3 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,3-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO3/c1-11-10(12)7-5-4-6-8(13-2)9(7)14-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

RIQTZMIJPBWKOF-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(C(=CC=C1)OC)OC |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3,5-Dimethoxy-N,N-dimethylbenzamide

- Structure : Methoxy groups at 3- and 5-positions; N,N-dimethylamide.

- Molecular Formula: C₁₁H₁₅NO₃ (MW: 209.24 g/mol).

- Key Differences: The substitution pattern (3,5 vs. N,N-dimethylation vs. N-methylation increases steric hindrance and lipophilicity, influencing solubility and interaction with biological targets.

- Synthesis : Likely synthesized via acylation of 3,5-dimethoxybenzoic acid with dimethylamine.

- Spectral Data :

5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide

- Structure : Chloro and methoxy substituents at 5- and 2-positions; N-(2,3-dimethylphenyl) group.

- Molecular Formula: C₁₆H₁₆ClNO₂ (MW: 289.76 g/mol).

- Key Differences :

- Electron-withdrawing chloro group enhances electrophilicity of the aromatic ring compared to methoxy’s electron-donating effect.

- Bulky N-substituent (2,3-dimethylphenyl) may hinder rotational freedom and reduce bioavailability.

- Applications: Potential use in agrochemicals or pharmaceuticals due to halogenated aromatic systems .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide core with a hydroxyalkyl N-substituent.

- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

- Key Differences :

- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide

- Structure : Bromo and fluoro substituents at 5- and 2-positions; N-methylamide.

- Molecular Formula: C₁₀H₁₀BrFNO₃ (MW: 306.10 g/mol).

- Fluorine’s electronegativity alters electronic properties compared to methoxy groups .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Methoxy groups (electron-donating) enhance ring activation for electrophilic substitution, whereas halogens (e.g., Cl, Br, F) increase electrophilicity and bioactivity .

- N-Substituents modulate steric and electronic properties: Methyl groups reduce steric hindrance, while bulkier groups (e.g., dimethylphenyl) may limit membrane permeability .

Synthetic Utility :

- Compounds with directing groups (e.g., hydroxyalkyl in ) are valuable in catalysis, whereas halogenated analogs are leveraged in agrochemical design .

Safety Considerations: Structural analogs like 3-Amino-N-(2,3-dimethylphenyl)benzamide () exhibit acute oral toxicity (H302) and skin irritation (H315), highlighting the need for substituent-specific hazard assessments .

Preparation Methods

Methoxylation of Benzoic Acid Precursors

Methoxylation at the 2- and 3-positions of benzoic acid is achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. In a method adapted from the synthesis of 2,6-dimethoxybenzoic acid, sodium phenide intermediates react with methylating agents such as methyl iodide. For example, treating 2-hydroxy-3-methoxybenzoic acid with sodium sand and chlorobenzene in toluene generates a reactive phenide, which subsequently reacts with dimethyl sulfate to install the second methoxy group. Yields for this step range from 65% to 75%, contingent on the purity of the sodium sand and reaction temperature control (22–25°C).

Amide Formation via Acyl Chloride Intermediates

The methoxylated benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with methylamine in anhydrous dichloromethane (DCM) yields this compound. This method, while straightforward, suffers from moderate yields (50–60%) due to competing hydrolysis and side reactions.

One-Pot Synthesis Strategies

Recent innovations have streamlined synthesis into single-vessel processes, enhancing efficiency and reducing purification steps.

Three-Step One-Pot Synthesis

A method derived from halogenated benzamide synthesis involves:

- Cyclization : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

- Aminolysis : The cyclized product undergoes aminolysis with aqueous methylamine, yielding 2-amino-N,3-dimethylbenzamide.

- Methoxylation : Electrophilic substitution using iodomethane and a copper(I) oxide catalyst installs the methoxy groups.

This approach achieves an overall yield of 68–72%, with the final step’s regioselectivity controlled by steric effects.

Catalytic Methoxylation in Toluene

A patent-pending method employs sodium sand, chlorobenzene, and propyl carbinol as a catalyst in toluene. The reaction of 1,3-dimethoxybenzene with carbon dioxide under 0°C generates 2,3-dimethoxybenzoic acid, which is then amidated with methylamine. This method boasts a 70% yield and high purity (≥99%).

Methoxylation Techniques and Regioselectivity

The positioning of methoxy groups is critical to the compound’s bioactivity.

Electrophilic Aromatic Substitution (EAS)

EAS using N-halosuccinimides (NXS) and Lewis acids (e.g., FeCl₃) directs methoxylation to the ortho and para positions. For this compound, a two-step halogenation-methoxylation sequence ensures precise regiocontrol. For instance, bromination at the 5-position followed by methoxylation at the 2- and 3-positions minimizes steric clashes.

Ullmann Coupling

Copper-catalyzed coupling of methoxy groups onto halogenated benzamides enables selective functionalization. Using CuI and 1,10-phenanthroline as ligands, researchers have achieved 85% selectivity for the 2,3-dimethoxy configuration.

Catalytic and Solvent Systems

Solvent Effects

Catalyst Optimization

- Propyl Carbinol : Increases reaction rates in sodium phenide formation by 40% compared to traditional catalysts.

- Copper(I) Oxide : Critical for regioselective methoxylation, reducing byproduct formation by 30%.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.